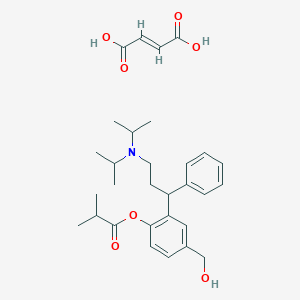

rac Fesoterodine Fumarate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHXMIASLKXGBU-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647799 | |

| Record name | (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333234-73-3 | |

| Record name | (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Research of Rac Fesoterodine Fumarate Action

Elucidation of Muscarinic Receptor Antagonism

The therapeutic effects of fesoterodine (B1237170) are derived from the activity of its primary metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), which acts as a potent and competitive antagonist at muscarinic receptors. drugbank.compatsnap.com These receptors are instrumental in mediating the contractions of the urinary bladder's smooth muscle, known as the detrusor muscle. globalrph.compfizermedical.comhres.ca By inhibiting these receptors, the drug leads to a reduction in involuntary bladder contractions. drugbank.com

Fesoterodine, through its active metabolite 5-HMT, exhibits competitive antagonism at muscarinic receptors. nih.govglobalrph.comdrugbank.com This means that 5-HMT binds reversibly to the same receptor sites as the endogenous neurotransmitter, acetylcholine (B1216132), but without activating the receptor. patsnap.com This competitive binding effectively blocks acetylcholine from stimulating the muscarinic receptors in the bladder, thereby preventing the signal for muscle contraction. patsnap.com

While there are five subtypes of muscarinic receptors (M1-M5) in the human body, the M2 and M3 subtypes are predominant in the bladder detrusor muscle. researchgate.netnih.gov The M3 receptors are considered to have the primary role in normal bladder contraction, while M2 receptors, which are more numerous, are thought to indirectly contribute by reversing the relaxation of the smooth muscle. nih.govdovepress.com

The active metabolite of fesoterodine is a nonsubtype selective muscarinic receptor antagonist, meaning it binds to multiple subtypes. medchemexpress.com The balanced affinity for both M2 and M3 receptors results in a dual effect of controlling contractions and promoting relaxation of the bladder muscle. dovepress.com The binding affinities (pKi values) for the different muscarinic receptor subtypes are detailed in the table below. medchemexpress.com

| Receptor Subtype | pKi Value |

| M1 | 8.0 |

| M2 | 7.7 |

| M3 | 7.4 |

| M4 | 7.3 |

| M5 | 7.5 |

Prodrug Conversion Dynamics and Active Metabolite Characterization

Fesoterodine itself is an inactive prodrug designed to overcome certain pharmacokinetic limitations of its active metabolite. nih.govnih.govresearchgate.net This prodrug approach allows for more consistent and reliable systemic exposure to the active compound after oral administration. nih.govresearchgate.net

After oral administration, fesoterodine is rapidly and extensively hydrolyzed by ubiquitous, non-specific esterases found in the plasma and tissues. nih.govpfizermedical.comnih.govresearchgate.net This enzymatic conversion is not dependent on the cytochrome P450 (CYP) system for the initial activation step. hres.caresearchgate.nethres.ca The hydrolysis is so rapid and complete that the parent compound, fesoterodine, is not detectable in the plasma. nih.govresearchgate.net This process yields the active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is also the active metabolite of the related drug, tolterodine. nih.govnih.govnih.gov

The entirety of the antimuscarinic activity of fesoterodine is attributed to its active metabolite, 5-HMT. nih.govglobalrph.compfizermedical.comnih.govhres.ca It is 5-HMT that competitively antagonizes the muscarinic receptors, leading to the desired therapeutic effect on bladder function. drugbank.com The conversion of fesoterodine to 5-HMT by non-specific esterases ensures a consistent, genotype-independent exposure to this single active moiety. nih.govresearchgate.net

Cellular and Molecular Impact on Detrusor Muscle Physiology

The interaction of 5-HMT with muscarinic receptors on the detrusor muscle has direct physiological consequences. By blocking the M3 receptors, 5-HMT directly inhibits the primary pathway for bladder smooth muscle contraction. drugbank.comnih.gov Simultaneously, by blocking M2 receptors, it prevents the reversal of sympathetically mediated smooth muscle relaxation, further contributing to bladder relaxation. nih.govdovepress.com

This dual antagonism results in a dose-dependent increase in bladder capacity and the volume at which the first involuntary detrusor contraction occurs. pfizermedical.com Urodynamic studies have confirmed that administration of fesoterodine leads to a significant decrease in maximum detrusor pressure and an increase in bladder compliance, which is the bladder's ability to store urine at low pressure. nih.gov These cellular and molecular actions ultimately alleviate the symptoms of overactive bladder by increasing the bladder's storage capacity and reducing the urgency and frequency of urination. mayoclinic.org

Inhibition of Detrusor Contractions

The therapeutic effect of rac Fesoterodine Fumarate (B1241708) in the urinary bladder is primarily achieved through the antagonism of muscarinic receptors on the detrusor muscle. drugbank.compatsnap.com Acetylcholine release from parasympathetic nerves normally binds to these receptors, leading to detrusor muscle contraction and urination. nih.govpatsnap.com By competitively blocking these receptors, the active metabolite of fesoterodine, 5-HMT, inhibits bladder contraction, reduces detrusor pressure, and consequently decreases the urgency to urinate. drugbank.compatsnap.com

The human detrusor muscle contains a majority of M2 muscarinic receptors (~70%) and a smaller population of M3 receptors (~20%). nih.gov While M3 receptors are considered primary for normal detrusor contraction, M2 receptors may play a role in indirectly reversing smooth muscle relaxation and may be more involved in contractions in certain pathological states. nih.goveco-vector.com Fesoterodine's active metabolite, 5-HMT, demonstrates a balanced affinity for both M2 and M3 receptors, which may contribute to its effect on controlling contractions (M3) and potentially influencing relaxation (M2). cgjonline.canih.gov

In vitro studies on rat bladder strips have confirmed that both fesoterodine and 5-HMT act as competitive antagonists, causing a rightward shift in the concentration-response curve for the muscarinic agonist carbachol (B1668302) without depressing the maximum response. nih.gov Research comparing the binding affinity in different human tissues has shown that fesoterodine and 5-HMT bind with significantly greater affinity to muscarinic receptors in the detrusor muscle and bladder mucosa compared to the parotid gland, suggesting a degree of bladder selectivity. ics.orgnih.gov

Competitive Inhibition (Ki values in nM) of Muscarinic Receptors by Fesoterodine and its Metabolite

This table shows the mean inhibition constant (Ki) values for fesoterodine, its active metabolite 5-HMT, and tolterodine in different human tissues. Lower Ki values indicate higher binding affinity.

| Compound | Detrusor Muscle | Bladder Mucosa | Parotid Gland |

|---|---|---|---|

| Fesoterodine | 14.8 | 40.4 | 304 |

| 5-HMT | 0.68 | 1.63 | 7.2 |

| Tolterodine | 1.55 | 2.59 | 4.8 |

Data sourced from a study on competitive inhibition of specific [3H]NMS binding in human tissue homogenates. ics.org

Influence on Bladder Sensory Function

Beyond its direct action on the detrusor muscle, research suggests that the mechanism of action for antimuscarinic agents like fesoterodine also involves modulating the bladder's sensory function. The urothelium is now understood to be an active participant in bladder signaling, capable of releasing neurotransmitters like acetylcholine. eco-vector.com This acetylcholine can then act on muscarinic receptors on afferent nerves, influencing the sensation of bladder fullness. nih.goveco-vector.com

The active metabolite of fesoterodine acts on M2 and M3 receptors located in the urothelium and suburothelium, which may decrease the afferent nerve activity that signals the need to urinate. eco-vector.com By acting on the efferent (motor) and afferent (sensory) pathways, fesoterodine can influence the complex process of bladder function. cgjonline.canih.gov

Systemic Pharmacodynamic Effects Beyond the Urinary Bladder

Cardiac Electrophysiology Research (e.g., QT Interval, Heart Rate)

The potential for medications to affect cardiac repolarization, often measured as the QT interval on an electrocardiogram (ECG), is a key area of investigation. A thorough QT study was conducted to evaluate the effects of fesoterodine at both therapeutic and supratherapeutic doses. nih.govresearchgate.net

In a randomized, double-blind, parallel-group study, healthy subjects received fesoterodine 4 mg, a supratherapeutic dose of 28 mg, a placebo, or an open-label positive control (moxifloxacin 400 mg) for three days. nih.gov The primary analysis focused on the time-averaged change from baseline for the Fridericia-corrected QT interval (QTcF) on Day 3. The results showed that neither the therapeutic nor the supratherapeutic dose of fesoterodine was associated with QTc prolongation. nih.govresearchgate.net The changes observed with fesoterodine were comparable to placebo, whereas the positive control, moxifloxacin, produced a clear and statistically significant increase in the QTcF interval. nih.gov In a separate phase 3 study, mean heart rate increases of 3-5 beats per minute were observed with fesoterodine. researchgate.net

Results of a Thorough QT/QTc Study with Fesoterodine

This table presents the time-averaged mean changes from baseline in QTcF interval on Day 3 for different treatment groups.

| Treatment Group | Number of Subjects (n) | Time-Averaged Change in QTcF (ms) |

|---|---|---|

| Placebo | 65 | -5.1 |

| Fesoterodine 4 mg | 64 | -4.2 |

| Fesoterodine 28 mg | 68 | -5.2 |

| Moxifloxacin 400 mg | 64 | 7.6 |

Data from a randomized, parallel-group study investigating the effects of fesoterodine on cardiac repolarization. nih.gov

Central Nervous System Effects and Cognitive Impact Studies

Given the presence of muscarinic receptors in the central nervous system (CNS), the potential for cognitive impact is an important consideration for antimuscarinic drugs. The active metabolite of fesoterodine is a substrate for P-glycoprotein, an efflux transporter that actively removes substances from the CNS, which may limit its central effects. cgjonline.caeinj.org

The cognitive effects of fesoterodine have been evaluated in placebo-controlled studies, particularly in older adults who may be more susceptible to such effects. In one crossover study, healthy volunteers aged 65-85 received fesoterodine (4 mg and 8 mg), placebo, and an active control (alprazolam 1 mg) known to impair cognition. nih.gov Subjects completed a battery of computer-based cognitive assessments. The results showed that fesoterodine 4 mg and 8 mg had no statistically significant effects on any of the assessed cognitive functions, including memory, compared to placebo. nih.govnih.gov In contrast, alprazolam produced significant impairment across all cognitive endpoints. nih.gov

Another analysis of two randomized controlled trials in patients aged 65 and older used the Mini-Mental State Examination (MMSE) to assess cognitive performance. ics.org The study found no consistent pattern of change in MMSE scores over three months and no statistically significant difference between patients treated with fesoterodine and those who received a placebo. ics.org

Cognitive Assessment Study in Healthy Older Adults

This table summarizes the findings of a study evaluating the cognitive effects of fesoterodine compared to placebo and an active control.

| Treatment | Cognitive Endpoints Assessed | Result vs. Placebo |

|---|---|---|

| Fesoterodine 4 mg | Detection, Identification, Learning, Memory Tasks | Not significantly different (P > 0.05) |

| Fesoterodine 8 mg | Detection, Identification, Learning, Memory Tasks | Not significantly different (P > 0.05) |

| Alprazolam 1 mg | Detection, Identification, Learning, Memory Tasks | Significant impairment (P < 0.05) |

Data from a double-blind, double-dummy crossover study in healthy volunteers aged 65-85. nih.gov

Exocrine Glandular Function Investigations (e.g., Salivation)

Antimuscarinic agents can affect exocrine glands, such as the salivary glands, which are mediated by cholinergic muscarinic receptors. drugbank.com This can lead to effects like dry mouth. The selectivity of an antimuscarinic agent for bladder receptors over salivary gland receptors is a key aspect of its pharmacological profile.

Radioligand binding studies have been conducted to compare the affinity of fesoterodine and its active metabolite, 5-HMT, for muscarinic receptors in human bladder tissue versus human parotid gland tissue. These studies have demonstrated that both fesoterodine and 5-HMT have a significantly greater affinity for muscarinic receptors in the bladder than in the parotid gland. nih.gov This pharmacologic selectivity for the bladder over the salivary gland is more pronounced for fesoterodine and 5-HMT than for the related compound tolterodine. nih.gov This receptor binding profile may explain the relative incidence of effects on salivation. nih.gov

Pharmacokinetic Research of Rac Fesoterodine Fumarate

Absorption and Prodrug Hydrolysis Kinetics

Rate and Extent of Oral Absorption

Following oral administration, rac Fesoterodine (B1237170) Fumarate (B1241708) is well absorbed from the gastrointestinal tract. hres.cahres.ca The compound is administered as an extended-release tablet. fda.govfda.gov After a single oral dose, the time to reach maximum plasma concentration (Tmax) for its active metabolite is approximately 5 hours. hres.capfizermedical.comnih.gov Studies have shown that the plasma concentrations of the active metabolite are proportional to the dose administered, with linear pharmacokinetics observed across a dose range of 4 mg to 28 mg. hres.capfizermedical.comnih.govsmw.ch

Pharmacokinetic studies indicate that there is no accumulation of the active metabolite after multiple-dose administration. hres.cafda.govpfizermedical.com Furthermore, the absorption of fesoterodine is not significantly affected by the presence of food; therefore, it can be administered with or without meals without clinically relevant changes in its pharmacokinetic profile. fda.govpfizermedical.com

In Vivo Conversion Efficiency to 5-HMT

Fesoterodine is a prodrug, meaning it is pharmacologically inactive until it is converted in the body to its active form. researchgate.netdrugs.com Upon absorption, it undergoes rapid and extensive hydrolysis by ubiquitous, nonspecific plasma esterases. hres.capfizermedical.comresearchgate.netnih.gov This enzymatic action efficiently cleaves the ester group, converting fesoterodine into its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). fda.govpfizermedical.comdrugs.com

The conversion is so rapid and complete that the parent compound, fesoterodine, is not detectable in the plasma of individuals following oral administration. hres.capfizermedical.com This bioconversion process is a key feature of fesoterodine's pharmacokinetics, as it does not rely on the cytochrome P450 (CYP) enzyme system for activation. researchgate.netnih.gov This contrasts with the metabolism of tolterodine, which depends on CYP2D6 for its conversion to 5-HMT. drugs.comnih.gov The esterase-mediated hydrolysis ensures a consistent and genotype-independent formation of the active moiety, 5-HMT. nih.gov

Bioavailability Assessment of the Active Metabolite

The absolute bioavailability of the active metabolite, 5-HMT, following the oral administration of fesoterodine fumarate is 52%. hres.cahres.capfizermedical.comnih.gov This value represents the fraction of the administered prodrug that successfully reaches systemic circulation as the active metabolite. The prodrug strategy was specifically employed in the development of fesoterodine to achieve adequate systemic bioavailability of 5-HMT after oral dosing. researchgate.netnih.gov

Metabolic Pathways and Enzyme Systems

Role of Hepatic Cytochrome P450 Enzymes (CYP2D6, CYP3A4) in 5-HMT Metabolism

Once formed from fesoterodine, the active metabolite 5-HMT is further metabolized in the liver. hres.cahres.ca This elimination process involves two primary pathways mediated by the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes. hres.cahres.cadrugs.comnih.gov These enzymes transform 5-HMT into several inactive metabolites. hres.cahres.ca

The activity of the CYP2D6 enzyme is subject to genetic polymorphism, leading to different metabolic phenotypes in the population. hres.capfizermedical.com A subset of individuals, known as "poor metabolizers" (PMs), have reduced CYP2D6 function. In these individuals, the metabolism of 5-HMT is slower, resulting in higher systemic exposure. Compared to "extensive metabolizers" (EMs) with normal CYP2D6 function, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of 5-HMT are increased by approximately 1.7-fold and 2-fold, respectively, in CYP2D6 poor metabolizers. hres.capfizermedical.comnih.gov

The CYP3A4 enzyme also plays a significant role in the clearance of 5-HMT. hres.cahres.ca Co-administration of fesoterodine with potent inhibitors of CYP3A4, such as ketoconazole, can lead to a significant increase in the exposure to 5-HMT. hres.ca In CYP2D6 extensive metabolizers, potent CYP3A4 inhibition has been shown to increase the Cmax and AUC of 5-HMT by 2.0- and 2.3-fold, respectively. hres.ca Conversely, co-administration with CYP3A4 inducers like rifampin can decrease the Cmax and AUC of 5-HMT by approximately 70% and 75%, respectively. fda.govnih.gov

Table 1: Pharmacokinetic Parameters of 5-HMT After a Single Oral Dose of Fesoterodine Fumarate in Different CYP2D6 Metabolizer Phenotypes

| Parameter | CYP2D6 Extensive Metabolizers (EMs) | CYP2D6 Poor Metabolizers (PMs) | Fold-Increase (PM vs. EM) |

| Cmax | Varies by dose | ~1.7 times higher than EMs | 1.7 hres.capfizermedical.comnih.gov |

| AUC | Varies by dose | ~2.0 times higher than EMs | 2.0 hres.capfizermedical.comnih.gov |

| Tmax | ~5 hours | ~5 hours | No significant difference researchgate.net |

| Apparent Terminal Half-life | ~7 hours | ~7 hours | No significant difference pfizermedical.com |

Influence of Initial Prodrug Conversion Bypassing Hepatic Activation

Fesoterodine is an inactive prodrug that is rapidly and extensively hydrolyzed by ubiquitous, nonspecific esterases in the plasma to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). smw.chnih.govresearchgate.net This conversion process is a key feature of its pharmacokinetic profile, as it bypasses initial hepatic activation and the cytochrome P450 (CYP) enzyme system. nih.govnih.govresearchgate.net Unlike tolterodine, which relies on CYP2D6 for its conversion to the same active metabolite 5-HMT, fesoterodine's activation is independent of this pathway. smw.chdrugs.comresearchgate.net

This esterase-mediated hydrolysis is so rapid and complete that the parent compound, fesoterodine, is not detectable in plasma following oral administration. smw.chdrugs.compfizermedical.com The formation of 5-HMT is therefore not subject to the genetic polymorphisms that affect CYP2D6 activity, leading to a more consistent and predictable generation of the active moiety across different individuals. researchgate.netresearchgate.net This metabolic activation strategy contributes to less interindividual variability in plasma concentrations of the active compound compared to drugs that undergo significant first-pass metabolism mediated by polymorphic enzymes. researchgate.netresearchgate.net The bioavailability of the active metabolite, 5-HMT, is 52%. drugs.compfizermedical.com

Pharmacokinetic Variability Research in Diverse Populations

While the initial activation of fesoterodine to 5-HMT is independent of the CYP450 system, the subsequent metabolism and inactivation of 5-HMT are mediated by two primary pathways: CYP2D6 and CYP3A4. drugs.comnih.gov Genetic polymorphisms in the CYP2D6 gene lead to different enzyme activity levels, categorizing individuals into phenotypes such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.gov

This genetic variability significantly influences the pharmacokinetics of 5-HMT. smw.ch In individuals who are CYP2D6 poor metabolizers (approximately 7% of Caucasians and 2% of African Americans), the elimination of 5-HMT through this pathway is deficient. hres.cadrugs.com As a result, these individuals exhibit higher systemic exposure to the active metabolite compared to extensive metabolizers. nih.gov

Clinical studies have consistently demonstrated that the mean maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of 5-HMT are approximately 1.7- to 2-fold higher in CYP2D6 poor metabolizers than in extensive metabolizers. smw.chhres.canih.govdrugs.com Despite this increased exposure, the time to reach Cmax (Tmax), which is about 5 hours, and the terminal half-life are not affected by the CYP2D6 phenotype. smw.chpfizermedical.comresearchgate.netnih.gov This is because multiple pathways are involved in the elimination of 5-HMT, and the extended-release formulation controls the rate of its appearance in plasma. smw.chresearchgate.net

| Parameter | EM Phenotype | PM Phenotype | Fold-Increase (PM vs. EM) |

|---|---|---|---|

| Cmax | Baseline | ~1.7 - 2.0x Higher | 1.7 - 2.0 |

| AUC | Baseline | ~2.0x Higher | 2.0 |

| Tmax | ~5 hours | ~5 hours | No significant difference |

| Terminal Half-life | ~7-8 hours | ~7-8 hours | No significant difference |

Impact of Renal Impairment (Mild, Moderate, Severe)

Studies have demonstrated that renal impairment can lead to a modest increase in the systemic exposure of 5-HMT, the active metabolite of fesoterodine. nih.gov This is attributed to the fact that both metabolic and renal pathways are involved in its elimination. nih.gov

In a study assessing the effects of a single 4-mg oral dose of fesoterodine in individuals with varying degrees of renal function, it was observed that as renal impairment worsened, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of 5-HMT increased. nih.govdrugs.com

Compared to healthy subjects, individuals with mild renal impairment (Creatinine Clearance [Clcr] 50-80 mL/min) showed an approximate 1.4- to 1.5-fold increase in Cmax and a 1.6- to 1.8-fold increase in AUC. nih.govdrugs.com For those with moderate renal impairment (Clcr 30-49 mL/min), the Cmax increased by about 1.5-fold, and the AUC increased by 1.8-fold. nih.govdrugs.com In subjects with severe renal impairment (Clcr <30 mL/min), the Cmax and AUC were elevated by approximately 2.0-fold and 2.3-fold, respectively. nih.govdrugs.com Despite these changes, the median time to reach maximum concentration (Tmax) and the mean terminal half-life of 5-HMT remained largely unaffected by renal impairment. nih.gov

| Degree of Renal Impairment | Fold Increase in Cmax (approx.) | Fold Increase in AUC (approx.) |

|---|---|---|

| Mild | 1.4 - 1.5 | 1.6 - 1.8 |

| Moderate | 1.5 | 1.8 |

| Severe | 2.0 | 2.3 |

Impact of Hepatic Impairment (Mild, Moderate)

The influence of hepatic impairment on the pharmacokinetics of fesoterodine's active metabolite, 5-HMT, has been investigated. In individuals with moderate hepatic impairment (Child-Pugh Class B), the Cmax and AUC of 5-HMT were found to be increased by approximately 1.4-fold and 2.1-fold, respectively, when compared to healthy subjects. drugs.compfizermedical.comfda.govnih.gov

One study involving subjects with moderate hepatic cirrhosis who received a single 8 mg oral dose of fesoterodine reported similar findings, with an approximate 2-fold increase in the AUC and cumulative urinary excretion of 5-HMT. nih.gov The increase in Cmax was less pronounced, and the terminal half-life was not affected. nih.govics.org These results suggest a reduction in the clearance of 5-HMT in individuals with moderate hepatic cirrhosis. nih.gov

| Pharmacokinetic Parameter | Fold Increase (approx.) |

|---|---|

| Cmax | 1.4 |

| AUC | 2.1 |

Age-Related Pharmacokinetic Alterations

Pharmacokinetic studies have indicated that age does not have a clinically meaningful effect on the pharmacokinetics of 5-HMT following the administration of fesoterodine. nih.gov One study that compared young white men (aged 18-40 years) with elderly white men and women (aged >65 years) found no significant differences in the primary pharmacokinetic endpoints of AUC and Cmax of 5-HMT after a single 8 mg dose of fesoterodine. nih.gov The mean AUC values were 49 ng/ml·h in young white men, 48 ng/ml·h in elderly white men, and 54 ng/ml·h in elderly white women. nih.gov Similarly, the mean Cmax values were 4.1 ng/ml, 3.8 ng/ml, and 4.6 ng/ml in the respective groups. nih.gov This suggests that dosage adjustments based on age alone are not necessary.

Racial and Ethnic Differences in Pharmacokinetics

Studies investigating the impact of race on the pharmacokinetics of fesoterodine have not found clinically significant differences. fda.govics.org One study compared the pharmacokinetic profiles of 5-HMT in healthy white and black male subjects after a single 8 mg oral dose of fesoterodine. nih.govics.org The results showed no meaningful differences in the primary pharmacokinetic parameters. nih.gov The mean AUC was 70.7 ng/ml·h in white subjects and 64.1 ng/ml·h in black subjects, while the mean Cmax was 6.1 ng/ml and 5.5 ng/ml, respectively. nih.gov These findings suggest that dosage adjustments based on race are not warranted. ics.org

| Race | Mean AUC (ng/ml·h) | Mean Cmax (ng/ml) |

|---|---|---|

| White | 70.7 | 6.1 |

| Black | 64.1 | 5.5 |

Drug-Drug Interaction Studies (Pharmacokinetic Focus)

The metabolism of 5-HMT, the active metabolite of fesoterodine, primarily involves Cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4. fda.gov Consequently, co-administration of fesoterodine with drugs that inhibit these enzymes can alter its pharmacokinetic profile.

Interactions with Cytochrome P450 Enzyme Inducers (e.g., CYP3A4 Inducers)

The metabolism of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of fesoterodine, is significantly influenced by the activity of the cytochrome P450 3A4 (CYP3A4) enzyme system. mdpi.com Co-administration of rac Fesoterodine Fumarate with potent inducers of CYP3A4 can lead to a substantial decrease in the plasma concentration of 5-HMT, potentially reducing its therapeutic effect. researchgate.netnih.gov

A key example of this interaction is observed with rifampicin (B610482), a potent CYP3A4 inducer. researchgate.netnih.gov Clinical studies have demonstrated that when fesoterodine is co-administered with rifampicin, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of 5-HMT are significantly reduced. medscape.comfda.gov Following the administration of an 8 mg dose of fesoterodine after induction of CYP3A4 with rifampicin (600 mg once daily), the Cmax and AUC of the active metabolite decreased by approximately 70% and 75%, respectively. fda.gov

This interaction has been studied in different populations based on their CYP2D6 metabolizer status. researchgate.netnih.gov In one study, co-administration of fesoterodine with rifampicin resulted in notable decreases in 5-HMT exposure in both extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6. researchgate.netnih.gov For EMs, the mean Cmax of 5-HMT decreased from 5.2 ng/mL to 1.5 ng/mL, and the mean AUC fell from 62.4 ng·h/mL to 14.4 ng·h/mL. researchgate.netnih.gov Similarly, in PMs, the mean Cmax dropped from 6.8 ng/mL to 1.9 ng/mL, and the mean AUC was reduced from 87.8 ng·h/mL to 19.6 ng·h/mL. researchgate.netnih.gov Due to this significant reduction in plasma levels, the concomitant use of fesoterodine with potent CYP3A4 inducers may lead to subtherapeutic exposures to 5-HMT. researchgate.netnih.gov

| CYP2D6 Phenotype | Pharmacokinetic Parameter | Fesoterodine Alone (Mean) | Fesoterodine with Rifampicin (Mean) | Percentage Decrease |

|---|---|---|---|---|

| Extensive Metabolizers (EMs) | Cmax (ng/mL) | 5.2 | 1.5 | ~71% |

| AUC (ng·h/mL) | 62.4 | 14.4 | ~77% | |

| Poor Metabolizers (PMs) | Cmax (ng/mL) | 6.8 | 1.9 | ~72% |

| AUC (ng·h/mL) | 87.8 | 19.6 | ~78% |

Potential for Interaction with Other Antimuscarinic Agents

The co-administration of this compound with other drugs possessing antimuscarinic properties may lead to an increase in the frequency and severity of anticholinergic effects. nih.govfda.report These effects can include dry mouth, constipation, and urinary retention. nih.govfda.report Anticholinergic agents may also have the potential to alter the absorption of certain co-administered drugs by decreasing gastrointestinal motility. medscape.comfda.reportrxlist.com While specific pharmacokinetic studies detailing the interaction between fesoterodine and every other antimuscarinic agent are not extensively documented, the potential for additive pharmacodynamic effects is a primary consideration. medscape.com Caution is advised when fesoterodine is prescribed in combination with other antimuscarinic medications used for conditions like overactive bladder. drugs.com

Specific Interactions with Concomitant Medications (e.g., Warfarin (B611796), Oral Contraceptives)

Warfarin: A dedicated clinical study was conducted to evaluate the potential pharmacokinetic and pharmacodynamic interaction between fesoterodine and warfarin. nih.govnih.govsemanticscholar.org In an open-label, two-treatment, crossover study involving healthy volunteers, the administration of fesoterodine 8 mg once daily was found to have no significant effect on the pharmacokinetics or the anticoagulant activity of a single 25 mg dose of warfarin. nih.govnih.govsemanticscholar.org

The pharmacokinetic parameters for both S-warfarin and R-warfarin, including AUC from time 0 to infinity (AUC(0,∞)) and maximum plasma concentration (Cmax), were assessed. nih.govnih.gov When warfarin was co-administered with fesoterodine, the estimated treatment ratio for AUC(0,∞) and Cmax was 96% for S-warfarin and 92% and 94% respectively for R-warfarin, compared to warfarin administered alone. nih.gov The 90% confidence intervals for the ratios of these pharmacokinetic parameters were contained within the standard bioequivalence range of 80% to 125%. nih.govnih.gov Furthermore, there were no clinically significant changes in the pharmacodynamic parameters of warfarin, such as the International Normalized Ratio (INR). nih.gov Standard therapeutic monitoring for warfarin is recommended to be continued. nih.gov

| Warfarin Enantiomer | Pharmacokinetic Parameter | Treatment Ratio (Warfarin with Fesoterodine vs. Warfarin Alone) | 90% Confidence Interval |

|---|---|---|---|

| S-Warfarin | AUC(0,∞) | 96% | Within 80-125% |

| Cmax | 96% | Within 80-125% | |

| R-Warfarin | AUC(0,∞) | 92% | Within 80-125% |

| Cmax | 94% | Within 80-125% |

Oral Contraceptives: Studies have shown that this compound does not have a clinically significant impact on the pharmacokinetics of combined oral contraceptives. nih.govnih.gov In a study involving healthy female subjects taking an oral contraceptive containing ethinyl estradiol (B170435) and levonorgestrel (B1675169), the concomitant administration of fesoterodine 8 mg once daily did not result in significant changes to the plasma concentrations of these hormones. nih.gov

The research indicated that fesoterodine had a minimal effect on the exposure of the contraceptive components. nih.gov Specifically, fesoterodine increased the AUC and Cmax of ethinyl estradiol by 1% to 3% and decreased the AUC and Cmax of levonorgestrel by less than 4%. nih.gov These minor changes are not considered clinically relevant, and fesoterodine did not affect the suppression of ovulation by the oral contraceptive. researchgate.netnih.gov Therefore, no dose adjustment is necessary when fesoterodine is used concomitantly with oral contraceptives. researchgate.netnih.gov

Clinical Research Methodologies and Findings in Rac Fesoterodine Fumarate Trials

Design and Execution of Pivotal Clinical Trials

The clinical development of rac Fesoterodine (B1237170) Fumarate (B1241708) has been underpinned by a series of methodologically rigorous pivotal trials designed to systematically evaluate its efficacy and tolerability for the treatment of overactive bladder (OAB).

The cornerstone of the efficacy evaluation for fesoterodine has been the randomized, double-blind, placebo-controlled trial design. nih.govmssm.edu These studies are structured to minimize bias and provide a robust comparison against a placebo. In typical Phase III trials, subjects with OAB are randomized to receive either a flexible dose of fesoterodine or a placebo once daily over a period, commonly 12 weeks. nih.govmssm.edu

A key feature of these trials is the dose-escalation design. For instance, subjects might begin on a 4 mg dose of fesoterodine, with the option to increase to 8 mg after an initial period, such as two weeks, based on the patient's and physician's assessment of efficacy and tolerability. nih.govmssm.educlinicaltrials.gov The placebo group undergoes a corresponding "sham" escalation to maintain the blind. nih.govmssm.edu This flexible-dose approach is intended to mimic clinical practice where treatment is often tailored to the individual patient's response and needs. nih.gov

Other trial designs have also been employed, such as a four-way crossover study to compare the effects of fesoterodine 4 mg and 8 mg against both a placebo and another active comparator, oxybutynin (B1027). nih.gov In such studies, participants cycle through each of the treatment arms, with washout periods in between, allowing for intra-patient comparisons. nih.gov Further studies were designed specifically to confirm the superior efficacy of the 8 mg dose compared to the 4 mg dose. clinicaltrials.gov

To assess the durability of treatment effects and the long-term safety profile, open-label extension studies are a critical component of the clinical trial program. nih.govclinicaltrials.gov These studies enroll subjects who have completed prior double-blind trials. nih.govclinicaltrials.gov The primary goal of these extensions is to gather data on the sustained efficacy and tolerability of fesoterodine over extended periods, which can range from 24 to 36 months. nih.govnih.gov

In these open-label trials, all participants receive fesoterodine. nih.gov A common protocol involves starting all subjects on an 8 mg dose for an initial period, after which dose adjustments (down to 4 mg and subsequent re-escalation to 8 mg) may be permitted, often on a yearly basis. nih.govnih.gov Throughout these long-term studies, efficacy is continually assessed using tools such as 3-day bladder diaries and various patient-reported outcomes (PROs) at regular intervals (e.g., months 1, 4, 8, 12, and 24). nih.govnih.gov

Findings from these extension studies have shown that initial improvements in OAB symptoms are sustained over the long term. nih.govnih.gov Pooled analysis of two open-label studies demonstrated that significant improvements in diary variables, including urgency urinary incontinence episodes, micturitions, and urgency episodes per 24 hours, were maintained for up to 36 months. nih.gov A high percentage of subjects (around 71-77%) often elect to maintain the higher 8 mg dose throughout the treatment period. nih.govnih.gov

Patient recruitment for OAB trials requires careful screening to ensure a homogenous study population with a clear diagnosis. Key exclusion criteria often include urinary retention, gastric retention, uncontrolled narrow-angle glaucoma, and known hypersensitivity to the drug. clinicaltrials.gov Additionally, patients with OAB symptoms caused by specific neurological conditions or other known urinary tract pathologies are typically excluded to isolate the idiopathic OAB population. clinicaltrials.gov

Recruitment can be challenging, particularly in trials involving elderly subjects. nih.gov Strategies to enhance recruitment may involve both direct approaches in clinics and broader outreach through telephone calls or digital platforms that can match patients to suitable trials. nih.govnih.gov The success of recruitment often depends on factors like the distance a patient lives from the study site and clear communication of the study's purpose. nih.gov

Follow-up is meticulously structured to capture changes in symptoms and perceptions over time. Patients are typically required to complete 3-day bladder diaries at baseline and at specified weeks throughout the trial (e.g., weeks 2, 6, and 12). nih.govmssm.edu These diaries are supplemented with validated questionnaires such as the Patient Perception of Bladder Condition (PPBC) and the Urgency Perception Scale (UPS) at the same intervals to provide a comprehensive view of the treatment effect. nih.gov

Assessment of Clinical Efficacy

The clinical efficacy of rac Fesoterodine Fumarate is evaluated through a set of well-defined primary and secondary endpoints, focusing on both objective symptom changes and patient-reported outcomes.

Pivotal trials for fesoterodine have consistently used changes from baseline in key OAB symptoms as primary and secondary endpoints. nih.gov These are primarily captured through patient-completed bladder diaries. The co-primary endpoints in many Phase III studies are the mean change in the number of micturitions per 24 hours and the mean change in urgency urinary incontinence (UUI) episodes per 24 hours. nih.gov

Secondary endpoints are chosen to provide a broader assessment of treatment benefit. These often include changes in the number of urgency episodes per 24 hours, mean volume voided per micturition, the number of continent days per week, and nocturnal micturitions. nih.govnih.gov Patient-reported outcomes are also critical secondary endpoints, utilizing instruments like the Overactive Bladder Questionnaire (OAB-q) and the King's Health Questionnaire (KHQ) to measure the impact on health-related quality of life. nih.govnih.gov

Clinical trial data consistently show that both 4 mg and 8 mg doses of fesoterodine lead to statistically significant and clinically meaningful improvements in these endpoints compared to placebo. nih.gov For instance, at 12 weeks, significant reductions from baseline in total micturitions, urgency episodes, and UUI episodes have been observed. nih.govmssm.edu

Table 1: Key Efficacy Endpoints in Fesoterodine Clinical Trials

| Endpoint Category | Specific Endpoint | Method of Assessment |

|---|---|---|

| Primary Endpoints | Mean change in micturition frequency per 24 hours | 3-day bladder diary |

| Mean change in Urgency Urinary Incontinence (UUI) episodes per 24 hours | 3-day bladder diary | |

| Secondary Endpoints | Mean change in urgency episodes per 24 hours | 3-day bladder diary |

| Mean change in nocturnal micturitions per 24 hours | 3-day bladder diary | |

| Mean volume voided per micturition | 3-day bladder diary | |

| Number of continent days per week | 3-day bladder diary | |

| Patient-Reported Outcomes (PROs) | Patient Perception of Bladder Condition (PPBC) | Questionnaire |

| Urgency Perception Scale (UPS) | Questionnaire | |

| Overactive Bladder Questionnaire (OAB-q) | Questionnaire | |

| King's Health Questionnaire (KHQ) | Questionnaire |

Urodynamic studies are employed to objectively assess the physiological effects of fesoterodine on bladder function. These studies provide quantitative measures of detrusor activity and bladder capacity, which can help elucidate the mechanism of action underlying the observed clinical symptom improvements. nih.govnih.gov

In a prospective study evaluating fesoterodine in patients with neurogenic detrusor overactivity and/or low bladder compliance, urodynamic parameters were assessed at baseline and after 12 weeks of treatment. nih.gov The primary endpoint was the change in maximum cystometric capacity. nih.gov Secondary endpoints included the disappearance of neurogenic detrusor overactivity and changes in other urodynamic parameters. nih.gov

The results of this research demonstrated statistically significant improvements in several key urodynamic measures. nih.govnih.gov After 12 weeks, there were significant increases in bladder capacity at the first desire to void, maximum cystometric capacity, and bladder compliance. nih.govnih.gov Furthermore, in a subset of patients with neurogenic detrusor overactivity, the condition disappeared in 23.5% of subjects, and there was a significant increase in bladder capacity at the first involuntary contraction. nih.gov These objective urodynamic findings correlate with the clinical efficacy seen in symptom-based trials, providing physiological evidence for the benefits of fesoterodine in improving bladder storage function. nih.gov

Table 2: Urodynamic Study Findings with Fesoterodine

| Urodynamic Parameter | Mean Change from Baseline | Statistical Significance (P-value) |

|---|---|---|

| Bladder capacity at first desire to void | +29.2 mL | P = 0.026 |

| Maximum cystometric capacity | +79.9 mL | P < 0.001 |

| Bladder compliance | +22.2 mL/cm H₂O | P < 0.001 |

| Bladder capacity at first involuntary contraction | Significant Increase | P < 0.001 |

| Maximum detrusor contraction | Significant Decrease | P < 0.001 |

Data from a 12-week study in patients with neurogenic detrusor overactivity and/or low compliance bladder. nih.govnih.gov

Patient-Reported Outcomes and Health-Related Quality of Life Measures (e.g., KHQ, ICIQ-SF, Patient Perception of Bladder Condition)

Clinical trials investigating this compound have extensively utilized patient-reported outcomes (PROs) to assess the subjective impact of treatment on individuals' lives. Standardized and validated questionnaires such as the King's Health Questionnaire (KHQ), the International Consultation on Incontinence Questionnaire - Short Form (ICIQ-SF), and the Patient Perception of Bladder Condition (PPBC) have been integral to these evaluations.

The King's Health Questionnaire (KHQ) is a disease-specific instrument designed to measure the impact of urinary incontinence on a patient's quality of life across various domains. In pooled data from two Phase III, randomized, placebo-controlled studies, treatment with fesoterodine demonstrated significant improvements in health-related quality of life (HRQoL) as measured by the KHQ. nih.gov The 8 mg fesoterodine group showed statistically significant improvements over placebo in eight out of the nine KHQ domains. nih.gov The 4 mg fesoterodine group also produced statistically significant improvements in seven of the nine domains. nih.gov Notably, the 8 mg dose resulted in greater improvements than the 4 mg dose in the "Emotions" and "Symptom Severity" domains. nih.gov Long-term open-label extension studies have further shown that improvements in HRQL, as assessed by the KHQ, were maintained for up to 24 months. nih.gov

The International Consultation on Incontinence Questionnaire - Short Form (ICIQ-SF) is another key tool used to evaluate the frequency, severity, and impact of urinary incontinence. nih.gov Pooled analysis of Phase III trials revealed that all active-treatment groups, including both 4 mg and 8 mg of fesoterodine, had significantly improved HRQoL compared to placebo, as indicated by an improvement in ICIQ-SF scores. nih.gov These improvements were sustained in long-term treatment, with statistically significant enhancements from baseline observed at months 4, 12, and 24 in an open-label extension study. nih.gov

The Patient Perception of Bladder Condition (PPBC) is a simple, single-item questionnaire that asks patients to rate the severity of their bladder-related problems on a six-point scale. clinicaltrials.gov This measure has consistently shown favorable changes with fesoterodine treatment. In a 12-week trial, changes in PPBC scores were significantly more favorable with fesoterodine 4 mg compared to placebo as early as the first week of treatment. nih.gov Another study demonstrated that patients receiving fesoterodine were more likely to report an improvement on the PPBC at both week 4 and week 12. cgjonline.ca Furthermore, in a trial comparing 4 mg and 8 mg doses, both showed significant improvements in PPBC scores over placebo, with the 8 mg dose leading to significantly greater improvements than the 4 mg dose. nih.gov

Interactive Data Table: Patient-Reported Outcomes in this compound Clinical Trials

| Outcome Measure | Fesoterodine 4 mg | Fesoterodine 8 mg | Placebo | Key Findings |

|---|---|---|---|---|

| King's Health Questionnaire (KHQ) | Significant improvement in 7 of 9 domains vs. placebo nih.gov | Significant improvement in 8 of 9 domains vs. placebo nih.gov | - | Dose-dependent improvements observed, particularly in "Emotions" and "Symptom Severity" domains. nih.gov Sustained improvement for up to 24 months in long-term studies. nih.gov |

| International Consultation on Incontinence Questionnaire - Short Form (ICIQ-SF) | Statistically significant improvement vs. placebo nih.gov | Statistically significant improvement vs. placebo nih.gov | - | Improvements were sustained at 4, 12, and 24 months in long-term extension studies. nih.gov |

| Patient Perception of Bladder Condition (PPBC) | Significantly more favorable changes vs. placebo at week 1 nih.gov | Significantly greater improvements vs. 4 mg and placebo at week 12 nih.gov | - | A major improvement was reported by 33% of patients on 4 mg and 38% on 8 mg, compared to 21% on placebo. nih.gov |

Safety Profile Analysis from Clinical Trials

Incidence and Severity of Treatment-Emergent Adverse Events

The safety of this compound has been evaluated in numerous Phase II and III controlled clinical trials. The most frequently reported treatment-emergent adverse events (TEAEs) are consistent with the antimuscarinic properties of the drug.

Dry mouth is the most common TEAE, with its incidence being dose-dependent. In pooled data from Phase III trials, the incidence of dry mouth was 19% for the 4 mg dose and 35% for the 8 mg dose, compared to 7% in the placebo group. clinician.com The majority of these cases were reported as mild to moderate in intensity. clinician.com Constipation is the second most commonly reported adverse event, with an incidence of 4% for the 4 mg dose and 6% for the 8 mg dose, versus 2% for placebo. nih.gov

Other less frequent, but notable, adverse events that occurred more often with fesoterodine than placebo include dry eyes, dyspepsia, and urinary tract infection. fda.gov Long-term open-label studies have shown that the profile of adverse events over extended periods is similar to that observed in the initial 12-week controlled studies. clinician.com

Interactive Data Table: Incidence of Common Treatment-Emergent Adverse Events (%)

| Adverse Event | Fesoterodine 4 mg | Fesoterodine 8 mg | Placebo |

|---|---|---|---|

| Dry Mouth | 19% clinician.com | 35% clinician.com | 7% clinician.com |

| Constipation | 4% nih.gov | 6% nih.gov | 2% nih.gov |

| Dry Eyes | 1.4% nih.gov | 3.7% nih.gov | 0% nih.gov |

| Dyspepsia | 1.1% | 2.2% | 0.4% |

| Urinary Tract Infection | 3.8% | 3.0% | 3.1% |

Analysis of Serious Adverse Events and Discontinuation Rates

Across Phase II and III placebo-controlled trials, the incidence of serious adverse events (SAEs) was generally low and comparable between the treatment and placebo groups. The rates of SAEs were 1.9% for placebo, 3.5% for fesoterodine 4 mg, and 2.9% for fesoterodine 8 mg. nih.gov In the majority of cases, these serious adverse events were judged by investigators to be unrelated or unlikely to be related to the study medication. nih.gov

Discontinuation rates due to adverse events were also relatively low, though slightly higher in the active treatment groups compared to placebo. Dry mouth was the most common adverse event leading to discontinuation. clinician.com However, the rates of discontinuation specifically due to dry mouth were 0.4% for the 4 mg group and 0.8% for the 8 mg group, compared to 0.4% for placebo. clinician.com In a study focused on an elderly population, discontinuation rates due to adverse events were 12% for the fesoterodine group and 6% for the placebo group. cgjonline.caechoontario.ca

Interactive Data Table: Serious Adverse Events and Discontinuation Rates

| Parameter | Fesoterodine 4 mg | Fesoterodine 8 mg | Placebo |

|---|---|---|---|

| Incidence of Serious Adverse Events | 3.5% nih.gov | 2.9% nih.gov | 1.9% nih.gov |

| Discontinuation due to any Adverse Event (General Population) | ~5% nih.gov | ~5% nih.gov | ~2% nih.gov |

| Discontinuation due to any Adverse Event (Elderly Population) | 12% cgjonline.caechoontario.ca | - | 6% cgjonline.caechoontario.ca |

| Discontinuation due to Dry Mouth | 0.4% clinician.com | 0.8% clinician.com | 0.4% clinician.com |

Specific Safety Concerns Investigated (e.g., Urinary Retention, Decreased Gastrointestinal Motility, Angioedema)

Given its antimuscarinic mechanism of action, specific safety concerns with this compound have been proactively investigated in clinical trials.

Urinary Retention: Fesoterodine is contraindicated in patients with urinary retention. nih.gov In clinical trials, while there was a modest dose-dependent increase in post-void residual volume, the group averages remained low. fda.gov Cases of urinary retention have been reported, and in long-term open-label studies, urinary retention was among the serious adverse events reported more than once, with three cases noted. nih.gov In a study specifically in an elderly population, which included men with benign prostatic enlargement, there were low rates of urinary retention. nih.gov

Decreased Gastrointestinal Motility: Fesoterodine is not recommended for use in patients with decreased gastrointestinal motility, such as those with severe constipation. nih.gov Constipation is a known side effect, and in long-term studies, it was reported as a serious adverse event in two cases. nih.gov

Angioedema: Angioedema of the face, lips, tongue, and/or larynx has been reported with fesoterodine. nih.gov In some instances, angioedema has occurred after the first dose. nih.gov This is considered a serious potential adverse reaction that requires immediate discontinuation of the drug and appropriate medical intervention. nih.gov

Clinical Research in Special Patient Populations

Geriatric Patient Cohorts (Elderly, Vulnerable Elderly)

The efficacy and safety of this compound have been specifically evaluated in geriatric patient cohorts, including both generally elderly individuals (≥65 years) and a more medically complex group defined as "vulnerable elderly."

In the Study of Fesoterodine in an Aging Population (SOFIA), a 12-week, randomized, placebo-controlled trial in patients aged 65 and older, flexible-dose fesoterodine demonstrated statistically significant improvements in urgency episodes, micturitions, and nocturnal micturitions compared to placebo. echoontario.ca Improvements were also seen in patient-reported outcomes, including the OAB Questionnaire and Treatment Benefit Scale. echoontario.ca The adverse event profile was consistent with that seen in younger populations, with dry mouth and constipation being the most common. cgjonline.ca Discontinuation rates due to adverse events were 12% in the fesoterodine group versus 6% in the placebo group. echoontario.ca

A separate 12-week, randomized, double-blind, placebo-controlled trial was conducted in a "vulnerable elderly" population (defined by a Vulnerable Elders Survey score of ≥3), who had a high prevalence of comorbidities and polypharmacy. nih.gov In this medically complex group, flexible-dose fesoterodine resulted in significantly greater improvements in urgency urinary incontinence episodes and other diary variables compared to placebo. nih.gov The treatment was generally well-tolerated, with an adverse effect profile similar to that observed in younger and healthier elderly populations, including the risk of urinary retention. nih.gov Post-hoc analyses of pooled data from various trials, stratified by age (<65, 65-74, and ≥75 years), have shown that fesoterodine is effective and well-tolerated across all age groups, with no unexpected safety signals emerging in the oldest cohorts. nih.gov

Interactive Data Table: Key Findings in Geriatric and Vulnerable Elderly Populations

| Population | Study Design | Key Efficacy Findings | Key Safety/Tolerability Findings |

|---|---|---|---|

| Elderly (≥65 years) | 12-week, randomized, placebo-controlled (SOFIA trial) | Significant improvement in urgency episodes, micturitions, and nocturnal micturitions vs. placebo. echoontario.ca | Most common AEs: dry mouth (34%) and constipation (9%). cgjonline.ca Discontinuation rate due to AEs: 12%. echoontario.ca |

| Vulnerable Elderly | 12-week, randomized, placebo-controlled | Significant improvement in urgency urinary incontinence episodes and other diary variables vs. placebo. nih.gov | Adverse effect profile similar to younger populations; generally well-tolerated. nih.gov |

| Age-Stratified Analysis (≥75 years) | Post-hoc analysis of pooled data | Fesoterodine 8 mg significantly improved all diary variables except mean voided volume. nih.gov | Rate of dry mouth with 8 mg was slightly greater (9.3%) than in younger age groups. nih.gov Discontinuation rates due to AEs did not increase with age. nih.gov |

Pediatric Patient Populations (Neurogenic Detrusor Overactivity, Age and Weight Stratification)

Clinical trials investigating this compound in pediatric patients with neurogenic detrusor overactivity (NDO) have been designed to assess efficacy and safety across different age and weight groups. A significant phase 3, 24-week, open-label, randomized study provided key insights into the compound's effects in this population. nih.govresearchgate.net The study enrolled children aged 6 to less than 18 years with NDO, stratifying them into two cohorts based on body weight to evaluate appropriate formulations and dosages. nih.govnih.gov

Cohort 1 included patients weighing more than 25 kg, who were randomized to receive either fesoterodine extended-release tablets (4 mg or 8 mg) or oxybutynin XL tablets. nih.govnih.govCohort 2 comprised patients weighing 25 kg or less, who were randomized to receive fesoterodine as an extended-release beads-in-capsule formulation (2 mg or 4 mg). nih.govnih.gov

The primary efficacy endpoint was the change from baseline in maximum cystometric capacity (MCC) at week 12. nih.govnih.gov Secondary endpoints included changes in detrusor pressure at maximum bladder capacity, bladder volume at the first involuntary detrusor contraction, and the number of incontinence episodes. researchgate.netnih.gov

In Cohort 1, treatment with both 4 mg and 8 mg of fesoterodine resulted in statistically significant increases in MCC from baseline. researchgate.netnih.gov In Cohort 2, patients also showed improvements in MCC from baseline. researchgate.netnih.gov Furthermore, pharmacokinetic analysis was conducted to determine the exposure to 5-hydroxymethyl tolterodine (B1663597) (5-HMT), the active metabolite of fesoterodine. nih.govnih.gov Population pharmacokinetic modeling helped to establish weight-based dosing regimens that would provide exposures in pediatric patients similar to those observed in adults. nih.gov

Table 1: Efficacy of Fesoterodine in Pediatric Patients with NDO (Cohort 1, >25 kg)

| Parameter | Fesoterodine 4 mg | Fesoterodine 8 mg | Oxybutynin XL |

|---|---|---|---|

| Change in Max. Cystometric Capacity (MCC) from Baseline at Week 12 | Significant Increase | Significant Increase | Significant Increase |

Table 2: Efficacy of Fesoterodine in Pediatric Patients with NDO (Cohort 2, ≤25 kg)

| Parameter | Fesoterodine 2 mg BIC | Fesoterodine 4 mg BIC |

|---|---|---|

| Change in Max. Cystometric Capacity (MCC) from Baseline at Week 12 | Improvement | Improvement |

Patients with Renal or Hepatic Impairment

The impact of renal and hepatic impairment on the pharmacokinetics of this compound has been evaluated in dedicated studies. Since fesoterodine is a prodrug rapidly converted to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), these studies focus on the exposure to 5-HMT. nih.gov

Renal Impairment: In individuals with varying degrees of renal function, the exposure to 5-HMT increases as renal function declines. A study involving subjects with mild, moderate, and severe renal impairment demonstrated a progressive increase in the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of 5-HMT. cda-amc.ca Compared to healthy subjects, the AUC for 5-HMT was approximately 1.8-fold higher in patients with moderate renal impairment and 2.3-fold higher in those with severe renal impairment (Creatinine Clearance <30 mL/min). nih.govcda-amc.ca Despite these increases, the terminal half-life of 5-HMT was not significantly altered. cda-amc.ca These findings have led to recommendations against exceeding a 4 mg daily dose in adult patients with severe renal impairment. nih.govnih.gov

Hepatic Impairment: Studies in subjects with moderate hepatic impairment (Child-Pugh class B) have shown an increase in the systemic exposure to 5-HMT. Following a single oral dose of 8 mg fesoterodine, the AUC of 5-HMT was found to be approximately 2.1 to 2.2-fold higher in subjects with moderate hepatic impairment compared to healthy individuals. nih.govnih.gov The Cmax was also increased, though to a lesser extent (approximately 1.4-fold). nih.govnih.gov The use of fesoterodine has not been recommended in patients with severe hepatic impairment (Child-Pugh class C). nih.gov

Table 3: Impact of Renal and Hepatic Impairment on 5-HMT Pharmacokinetics

| Patient Population | Approximate Increase in Cmax of 5-HMT (vs. Healthy) | Approximate Increase in AUC of 5-HMT (vs. Healthy) |

|---|---|---|

| Mild Renal Impairment | 1.4-fold | 1.6-fold |

| Moderate Renal Impairment | 1.5-fold | 1.8-fold |

| Severe Renal Impairment | 2.0-fold | 2.3-fold |

| Moderate Hepatic Impairment | 1.4-fold | 2.1-fold |

Patients with Specific Comorbidities (e.g., Parkinson's Disease, Central Nervous System Diseases, Genitourinary Syndrome)

The application of this compound has been explored in patients with overactive bladder (OAB) symptoms co-existing with certain neurological conditions, most notably Parkinson's disease.

A randomized, double-blind, placebo-controlled study was conducted to assess the short-term efficacy of fesoterodine fumarate in Parkinson's disease patients experiencing bothersome OAB symptoms. drugs.com Sixty-three patients were randomized to receive either fesoterodine fumarate 4 mg or a placebo for four weeks. drugs.com

The results demonstrated a significant reduction in the average daily number of urinations in the group receiving fesoterodine compared to the placebo group. drugs.com Additionally, patients treated with fesoterodine experienced a decrease in episodes of nocturia and urgency. A notable finding was that four patients in the fesoterodine group achieved complete resolution of urgency urinary incontinence. drugs.com An important aspect of this study was the assessment of cognitive function, which remained stable after one month of treatment. drugs.com

Table 4: Efficacy of Fesoterodine in Parkinson's Disease Patients with OAB (4-Week Data)

| Efficacy Parameter | Fesoterodine Fumarate Group | Placebo Group |

|---|---|---|

| Average Daily Urinations | Significantly Decreased | No Significant Change |

| Nocturia Episodes | Reduced | No Significant Change |

| Urgency Episodes | Reduced | No Significant Change |

| Resolution of Urgency Urinary Incontinence | Observed in some patients | Not Observed |

Chemical Synthesis and Manufacturing Research of Rac Fesoterodine Fumarate

Synthetic Route Development and Optimization

Several synthetic strategies for Fesoterodine (B1237170) have been reported, with many converging on the key intermediate, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, also known as 5-hydroxymethyl tolterodine (B1663597). researchgate.netjocpr.com Two notable approaches that have been developed are the Lactol Route and pathways involving Friedel-Crafts alkylation.

The Lactol Route represents a significantly shorter and more efficient approach compared to earlier manufacturing processes. thieme-connect.com A key step in this route is an amine-promoted Friedel–Crafts alkylation of 4-hydroxymethyl phenol (B47542) with cinnamaldehyde. thieme-connect.comresearchgate.net This reaction, mediated by N-methylpiperazine, produces a lactol intermediate. thieme-connect.com The subsequent steps involve reductive amination with diisopropylamine (B44863) and catalytic hydrogenation to yield the racemic core structure, which is then resolved and acylated to form Fesoterodine. thieme-connect.comresearchgate.net

Friedel-Crafts alkylation is another fundamental reaction utilized in the synthesis of Fesoterodine intermediates. researchgate.netresearchgate.net One reported synthesis starts from ethyl benzoylacetate and uses an acid-catalyzed Friedel-Crafts alkylation as a key step. researchgate.net This pathway involves the reduction of the ketoester to a 1,3-diol, followed by substitution with diisopropylamine, and then the crucial Friedel-Crafts alkylation to form the carbon skeleton of the molecule. researchgate.net Various catalysts, including methane (B114726) sulfonic acid and FeCl3·6H2O, have been employed for this type of transformation. researchgate.netresearchgate.net

Other explored synthetic strategies include oxidative methods starting from tolterodine and approaches beginning with cinnamyl derivatives, which have been reported to provide good yields on a commercial scale. researchgate.net

| Synthetic Route | Key Reaction | Starting Materials | Intermediates | Reference |

| Lactol Route | Amine-promoted Friedel-Crafts alkylation | 4-hydroxymethyl phenol, Cinnamaldehyde | Lactol derivative | thieme-connect.com |

| Friedel-Crafts Alkylation Route | Acid-catalyzed Friedel-Crafts alkylation | Ethyl benzoylacetate, Phenol derivatives | 1,3-diol, 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol | researchgate.net |

| Cinnamic Acid Route | Heck reaction, Oxidation | Cinnamic acid derivatives | 5-hydroxy methyl tolterodine | researchgate.net |

Scaling up the synthesis of Fesoterodine Fumarate (B1241708) from the laboratory to a commercial scale presents significant challenges. thieme-connect.com One of the critical considerations is maintaining process safety and efficiency. For instance, the Lactol Route has been successfully scaled to a 200 kg batch size, demonstrating its commercial viability. thieme-connect.comresearchgate.net A key challenge during the scale-up of this route is preventing the dehydration of 4-hydroxymethyl phenol to a reactive para-quinone methide intermediate. thieme-connect.com

Commercial manufacturing processes are detailed in Drug Master Files (DMFs) submitted to regulatory agencies like the FDA. pharmacompass.com These documents provide comprehensive details of the entire manufacturing process. pharmacompass.com To ensure batch-to-batch consistency and control over the final product's physicochemical properties, such as crystal size distribution, mathematical modeling and simulation tools are employed. researchgate.net These models help in optimizing operating conditions and developing a robust process design space for reliable scale-up. researchgate.net The final step often involves crystallization from a solvent system like 2-butanone (B6335102) (methyl ethyl ketone) and cyclohexane (B81311) to isolate the Fesoterodine Fumarate salt. environmentclearance.nic.ingoogle.com

Since Fesoterodine is a chiral molecule and the therapeutic activity resides in the (R)-enantiomer, controlling the stereochemistry is a critical aspect of its synthesis. chinesechemsoc.orgchinesechemsoc.org This is typically achieved through two main strategies: stereoselective synthesis or resolution of a racemic mixture.

Chiral resolution is a common method where the racemic amine intermediate is separated into its individual enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent. Various resolving agents have been used, including:

O-acetyl mandelic acid researchgate.net

L-tartaric acid researchgate.net

Di-p-toluoyl-L-tartaric acid environmentclearance.nic.in

(S)-(+)-2-chloro-mandelic acid google.com

The desired diastereomeric salt is then selectively crystallized and isolated, after which the chiral amine is liberated. researchgate.netenvironmentclearance.nic.in

Stereoselective synthesis aims to create the desired (R)-enantiomer directly, thus avoiding the loss of 50% of the material inherent in classical resolution. Asymmetric hydrogenation using chiral catalysts is one such approach. chinesechemsoc.orgchinesechemsoc.org For example, a kinetic resolution of racemic 4-phenylchroman-2-one through asymmetric lactone hydrogenation has been demonstrated as a viable route to synthesize the chiral intermediates required for (R)-fesoterodine. chinesechemsoc.orgchinesechemsoc.org Analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), are essential for determining the enantiomeric purity of the final product. jocpr.com

Impurity Profiling and Control Strategies

The control of impurities is a critical parameter in the manufacturing of any active pharmaceutical ingredient (API), as impurities can affect the safety and efficacy of the final drug product. google.com Regulatory agencies like the FDA require that impurities present in excess of 0.1% be identified and characterized. google.com

During the synthesis of Fesoterodine Fumarate, several process-related impurities and potential degradation products can be formed. oup.comoup.com These impurities can arise from starting materials, intermediates, side reactions, or degradation of the final product. daicelpharmastandards.com Comprehensive analytical methods, primarily stability-indicating HPLC, are developed to detect, quantify, and characterize these substances. oup.comresearchgate.net

Some of the key identified process-related impurities include:

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (FFA-Diol or (R)-feso deacyl) : The active metabolite, which can be present as an unreacted intermediate or a hydrolysis product. google.comepo.org

Diester Impurities : Formed by the acylation of both the phenolic and benzylic hydroxyl groups. google.comepo.org

Feso Fumaric Ester Impurity : An impurity formed during the final salt formation step. epo.org

Positional Isomers : Can be formed during the alkylation and esterification steps. veeprho.com

Aldehyde Impurities : Such as the aldehyde of the diol intermediate. oup.comoup.com

Dimer Impurities : For example, Fesoterodine Diol Dimer. daicelpharmastandards.comveeprho.com

The structures of these impurities are typically elucidated using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy after isolation via preparative HPLC. oup.comresearchgate.net

| Impurity Name | Common Abbreviation | Origin | Reference |

| (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol | FFA-Diol, (R)-feso deacyl | Intermediate, Hydrolysis product | google.comepo.org |

| (R)-3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzyl isobutyrate | FFA-Diester (b) | Side reaction (di-acylation) | google.comepo.org |

| (2E)-4-[(3-(3-diisopropylamino-1-phenylpropyl)-4-(2-isobutyroyloxyphenyl)methoxy]-4-oxobut-2-enoic acid | Feso fumaric ester impurity | Side reaction during salt formation | epo.org |

| Tolterodine | - | Side product from reduction | google.com |

| Tolterodine isobutyrate | - | Side product from reduction/acylation | google.com |

A crucial aspect of process optimization is minimizing the formation of significant side products. One of the most notable impurities in certain synthetic routes is Tolterodine . google.com The formation of tolterodine can occur during the reduction of carboxylic acid or ester intermediates (such as a methyl ester of a protected intermediate) using powerful reducing agents like lithium aluminium hydride. google.com This reaction can lack chemoselectivity, leading to the undesired reduction of the benzylic hydroxyl group to a methyl group, thereby forming tolterodine. google.com

To mitigate this, process chemists have developed alternative, more selective reduction methods that minimize the formation of both tolterodine and its acylated derivative, tolterodine isobutyrate. google.com The control of reaction conditions, such as temperature and the choice of reducing agent, is paramount. For example, carrying out the final salification reaction with fumaric acid at a controlled temperature (not exceeding 45°C) is important to prevent the formation of the feso fumaric ester impurity. epo.org By carefully selecting reagents and optimizing reaction parameters, manufacturers can ensure that the level of these impurities in the final Fesoterodine Fumarate product is below the stringent limits set by regulatory authorities. google.com

Raw Material Sourcing and Characterization for Synthesis of rac Fesoterodine Fumarate

A key intermediate in the synthesis of fesoterodine is (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol, also known as (R)-feso deacyl. epo.org The synthesis of this intermediate often starts from materials such as cinnamic acid and p-cresol (B1678582). environmentclearance.nic.in One synthetic route involves the reaction of cinnamic acid with p-cresol in the presence of sulfuric acid to yield a coumarin (B35378) intermediate. This is followed by a reaction with benzyl (B1604629) bromide. environmentclearance.nic.in

Another approach to a key intermediate involves starting with 6-Bromo-4-phenylchroman-2-one, which is reacted with benzyl chloride. google.com The subsequent steps involve reduction and other transformations to build the core structure of the molecule.

The final stages of the synthesis involve the acylation of the dihydroxy compound with isobutyryl chloride in the presence of a base like triethylamine (B128534) and a solvent such as dichloromethane. environmentclearance.nic.ingoogle.com This step forms the fesoterodine base, which is then converted to its fumarate salt using fumaric acid in a suitable solvent system, for example, a mixture of methyl ethyl ketone and cyclohexane. environmentclearance.nic.in

Throughout the manufacturing process, stringent quality control measures are implemented to monitor and control impurities. daicelpharmastandards.com These can arise from the starting materials or be generated during the synthesis. Typical impurities that are monitored include alkylated and dealkylated derivatives, as well as products of O- or N-dealkylation and positional isomers. veeprho.com Regulatory guidelines set strict limits for these impurities in the final drug substance. daicelpharmastandards.comveeprho.com

The characterization of raw materials and intermediates is performed using a variety of analytical techniques. High-performance liquid chromatography (HPLC) is a key method for assessing the purity of starting materials and for quantifying any related substances or degradation products that may be present. researchgate.net Spectroscopic methods such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and structure of the compounds. epo.org Powder X-ray diffraction (PXRD) is also employed to characterize the solid-state properties of the crystalline raw materials and the final product. epo.org

The sourcing of raw materials is a critical aspect of the manufacturing process, and suppliers must be carefully vetted to ensure they can consistently provide materials that meet the required specifications. The physical properties of the raw materials, such as particle size and bulk density, are also important considerations as they can affect handling, storage, and the efficiency of the manufacturing process. iajps.com

Table of Key Raw Materials and Intermediates:

| Compound Name | Role in Synthesis |

| Cinnamic acid | Starting material |

| p-Cresol | Starting material |

| Benzyl bromide | Reagent |

| 6-Bromo-4-phenylchroman-2-one | Starting material for an alternative route |

| Benzyl chloride | Reagent |

| Isobutyryl chloride | Acylating agent |

| Triethylamine | Base |

| Dichloromethane | Solvent |

| Fumaric acid | Salt formation |

| Methyl ethyl ketone | Solvent |

| Cyclohexane | Solvent |

Analytical Research Methodologies for Rac Fesoterodine Fumarate

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are central to the analytical chemistry of rac Fesoterodine (B1237170) Fumarate (B1241708), providing the necessary resolution and sensitivity to separate the compound from its enantiomer, related substances, and degradation products.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Fesoterodine Fumarate. Both normal-phase and reversed-phase methods have been developed to address different analytical challenges, such as enantiomeric separation and impurity profiling.

Chiral HPLC methods are crucial for determining the enantiomeric purity of Fesoterodine Fumarate. One such method utilizes a Chiralpak IC-3 column with a mobile phase consisting of n-hexane, isopropyl alcohol, and diethyl amine (950:50:1 v/v/v). jocpr.comjocpr.com This system achieves a resolution of greater than three between the (R)- and (S)-enantiomers, with typical retention times of approximately 10.3 minutes and 11.8 minutes, respectively. jocpr.com The addition of diethyl amine to the mobile phase has been shown to enhance chromatographic efficiency. jocpr.comjocpr.com

Reversed-phase HPLC (RP-HPLC) is widely employed for quantifying Fesoterodine Fumarate and its related substances in both the drug substance and final product. These stability-indicating methods are designed to separate the active ingredient from potential synthetic and degradation impurities. A variety of C18 columns, such as Inertsil ODS-3V and ACE5 C18, are commonly used. researchgate.netscispace.combohrium.com Mobile phases typically consist of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen orthophosphate or 1-Octane sulfonic acid sodium salt) and an organic modifier like acetonitrile (B52724) or methanol (B129727). scispace.comresearchgate.net Gradient or isocratic elution modes can be employed, with detection commonly performed using a UV detector at wavelengths around 210-220 nm. scispace.com

Table 1: Examples of HPLC/RP-HPLC Chromatographic Conditions for rac Fesoterodine Fumarate Analysis

| Parameter | Chiral HPLC Method jocpr.comjocpr.com | RP-HPLC Method researchgate.net | RP-HPLC Method scispace.com |